N-[1-(4-Cyclopentyloxyphenyl)propyl]but-2-ynamide
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Overview
Description
“N-[1-(4-Cyclopentyloxyphenyl)propyl]but-2-ynamide” is an organic compound containing a cyclopentyl group, a phenyl group, a propyl group, and a but-2-ynamide group. The cyclopentyl group is a cycloalkane consisting of a five-membered ring . The phenyl group is a functional group comprised of a benzene ring minus one hydrogen, allowing it to bond to other atoms . The propyl group is a three-carbon alkyl substituent . The but-2-ynamide group indicates the presence of a triple bond and an amide group in the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the cyclopentyl group might be introduced via a cycloaddition reaction. The phenyl group could be added through a Friedel-Crafts alkylation . The propyl group might be added through an alkylation reaction . The but-2-ynamide group could potentially be introduced through a series of reactions involving a nitrile .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The phenyl group could undergo electrophilic aromatic substitution reactions . The triple bond in the but-2-ynamide group could undergo addition reactions. The amide group could participate in hydrolysis reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar amide group could make it somewhat soluble in polar solvents . The cyclic and aromatic parts of the molecule could contribute to its stability .Properties
IUPAC Name |
N-[1-(4-cyclopentyloxyphenyl)propyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-7-18(20)19-17(4-2)14-10-12-16(13-11-14)21-15-8-5-6-9-15/h10-13,15,17H,4-6,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYTWQZKQHVPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC2CCCC2)NC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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